molecular formula C7H6ClFN2O B1599845 2-Chloro-6-fluorobenzohydrazide CAS No. 887267-56-3

2-Chloro-6-fluorobenzohydrazide

Cat. No.: B1599845
CAS No.: 887267-56-3
M. Wt: 188.59 g/mol
InChI Key: YHTPNSHKWKSATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluorobenzohydrazide is an organic compound with the molecular formula C7H6ClFN2O It is a derivative of benzohydrazide, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively

Scientific Research Applications

2-Chloro-6-fluorobenzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to interact with biological targets in pests.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorobenzohydrazide is not specified in the available resources. The mechanism of action would depend on the specific application of the compound .

Safety and Hazards

The safety data sheet for a related compound, 2-Chloro-6-fluorobenzaldehyde, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluorobenzohydrazide typically involves the reaction of 2-Chloro-6-fluorobenzaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:

2-Chloro-6-fluorobenzaldehyde+Hydrazine hydrateThis compound\text{2-Chloro-6-fluorobenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 2-Chloro-6-fluorobenzaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluorobenzohydrazide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Condensation Reactions: The hydrazide group can participate in condensation reactions with carbonyl compounds to form hydrazones and related derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.

    Condensation Reactions: Carbonyl compounds such as aldehydes and ketones are used, often in the presence of an acid or base catalyst.

Major Products:

    Nucleophilic Substitution: Products include substituted benzohydrazides with different nucleophiles replacing the chlorine or fluorine atoms.

    Condensation Reactions: Products include hydrazones and related derivatives, which can have various applications in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of 2-Chloro-6-fluorobenzohydrazide.

    2-Chloro-6-fluorobenzoic acid: Another derivative of the same benzene ring structure.

    2,6-Dichlorobenzohydrazide: A similar compound with two chlorine atoms instead of chlorine and fluorine.

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with biological targets. This dual substitution can enhance its effectiveness in certain applications compared to compounds with only one type of halogen substitution.

Properties

IUPAC Name

2-chloro-6-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-4-2-1-3-5(9)6(4)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTPNSHKWKSATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463321
Record name 2-chloro-6-fluorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887267-56-3
Record name 2-chloro-6-fluorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-fluorobenzohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-fluorobenzohydrazide
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-fluorobenzohydrazide
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-fluorobenzohydrazide
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-fluorobenzohydrazide
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-fluorobenzohydrazide
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-fluorobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.